molecular formula C32H22O2 B118993 (S)-Vanol CAS No. 147702-14-5

(S)-Vanol

Cat. No. B118993
M. Wt: 438.5 g/mol
InChI Key: NDTDVKKGYBULHF-UHFFFAOYSA-N
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Description

(S)-Vanol is a chiral compound, a form of vanillin, that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of fields, including pharmacology, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Catalytic Applications

  • Synthesis Techniques

    (S)-Vanol, a member of the vaulted biaryl family of ligands, is significant in asymmetric catalytic reactions. Ding, Xue, and Wulff (2011) explored cost-effective synthesis methods for vanol, focusing on the synthesis of 3-phenyl-1-naphthol, a critical intermediate. They proposed an efficient approach involving a dienone-phenol rearrangement, which could extend to substituted vanol derivatives (Ding, Xue, & Wulff, 2011).

  • Enantioselective Deracemization

    Zhang et al. (2003) developed a copper-mediated method for the deracemization of vanol, achieving over 99% enantiomeric excess (ee) from racemates. This method proved superior to existing procedures for similar compounds and highlighted vanol's utility in asymmetric synthesis (Zhang, Yeung, Wu, Heller, Wu, & Wulff, 2003).

Biophysical Studies and Characterization

  • Structural Characterization

    Polavarapu, Petrovic, Vick, Wulff, Ren, Ding, and Staples (2009) used vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion spectra, along with quantum chemical predictions, to confirm the absolute configuration of vanol. Their work resolved discrepancies in literature regarding vanol's crystal structure (Polavarapu, Petrovic, Vick, Wulff, Ren, Ding, & Staples, 2009).

  • Resolution of Racemic Mixtures

    Zheng and Chen (2014) developed an efficient process for resolving racemic vanol using (1S,2S)-(+)-diaminocyclohexane. This process allowed for the isolation of both (R)- and (S)-vanol with high yields, demonstrating vanol's potential in stereochemical studies (Zheng & Chen, 2014).

Bioinformatics and Data Analysis Tools

  • Data Analysis and Visualization: Although not directly involving vanol, the VANTED system, described by Junker, Klukas, and Schreiber (2006) and Klukas and Schreiber (2010), provides a framework for analyzing and visualizing biological networks and experimental data. This tool may be relevant for research involving complex biochemical pathways, including those related to vanol or its derivatives (Junker, Klukas, & Schreiber, 2006); (Klukas & Schreiber, 2010).

properties

IUPAC Name

2-(1-hydroxy-3-phenylnaphthalen-2-yl)-3-phenylnaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O2/c33-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)34/h1-20,33-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTDVKKGYBULHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C=C4C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Vanol

CAS RN

147702-14-5, 147702-13-4
Record name (S)-Vanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-VANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
JJ Becker, PS White, MR Gagné - Organometallics, 2003 - ACS Publications
… the relative binding strengths of S-VANOL and S-VAPOL to the (S,S-chiraphos)Pt fragment. When (S,S-chiraphos)Pt(S-VAPOL) and 1.01 equiv of S-VANOL were allowed to equilibrate, …
Number of citations: 14 pubs.acs.org
AA Desai, WD Wulff - Journal of the American Chemical Society, 2010 - ACS Publications
Chiral polyborate based Brønsted acids prepared from the VANOL and VAPOL ligands are known to catalyze the reaction of diarylmethyl imines with diazoesters to give cis-aziridines. …
Number of citations: 97 pubs.acs.org
C Diaz, N Lin, C Toro, R Passier, A Rizzo… - The journal of …, 2012 - ACS Publications
… In this comparison, we have also included the absolute values of those contributions in S-VANOL (255 nm) that canceled in the TPCD spectrum to make a fair evaluation of the effect. …
Number of citations: 25 pubs.acs.org
JA Adewuyi, ND Schley, G Ung - Chemistry–A European …, 2023 - Wiley Online Library
… The ligands (2R)-/(2S)-3,3’diphenyl[2,2’-binaphthalene]-1,1’-diol (subsequently referred to as R/S-Vanol) were purchased from Ambeed supplier and used without further purification. …
Y Zhang, Z Lu, A Desai, WD Wulff - Organic letters, 2008 - ACS Publications
The active site of the aziridination catalyst derived from either the VANOL or VAPOL ligand and B(OPh) 3 is larger than expected and can accommodate not only significant substitution …
Number of citations: 70 pubs.acs.org
EB Pinxterhuis, JB Gualtierotti, SJ Wezenberg… - …, 2018 - Wiley Online Library
The large‐scale production of enantiopure compounds in a cost‐effective and environmentally friendly manner remains one of the major challenges of modern‐day chemistry. The …
JC Antilla, WD Wulff - Angewandte Chemie International …, 2000 - Wiley Online Library
The asymmetric induction is essentially identical for a range of substrates when the the VAPOL and VANOL (see picture; but not 1, 1′‐binaphth‐2‐ol (BINOL)) ligands were employed …
Number of citations: 179 onlinelibrary.wiley.com
Y Zhang, SM Yeung, H Wu, DP Heller, C Wu… - Organic …, 2003 - ACS Publications
… To probe the source of this selectivity we have performed PM3(tm) calculations with the Spartan program on the copper(II) complexes of (−)-spartiene and R- and S-VANOL (Figure 1). …
Number of citations: 71 pubs.acs.org
C Zheng, F Chen - Tetrahedron: Asymmetry, 2014 - Elsevier
An efficient and convenient process has been developed for the resolution of VANOL using commercially available (1S,2S)-(+)-diaminocyclohexane as the resolving reagent, with (R)- …
Number of citations: 5 www.sciencedirect.com
AK Gupta, X Yin, M Mukherjee, AA Desai… - Angewandte Chemie …, 2019 - Wiley Online Library
A highly diastereo‐ and enantioselective method for the epoxidation of aldehydes with α‐diazoacetamides has been developed with two different borate ester catalysts of VANOL. Both …
Number of citations: 25 onlinelibrary.wiley.com

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